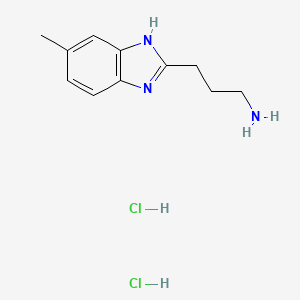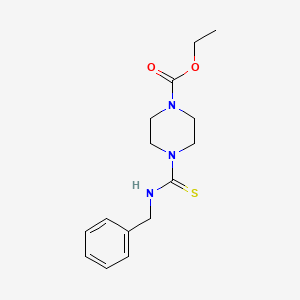![molecular formula C24H20N2OS2 B2399414 N-(4-([1,1'-ビフェニル]-4-イル)チアゾール-2-イル)-3-(フェニルチオ)プロパンアミド CAS No. 477242-90-3](/img/structure/B2399414.png)
N-(4-([1,1'-ビフェニル]-4-イル)チアゾール-2-イル)-3-(フェニルチオ)プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research
科学的研究の応用
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
Target of Action
It’s worth noting that thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
A study on similar compounds, n-(4-phenylthiazol-2-yl)cinnamamide derivatives, showed that they exhibited anti-proliferative activities in vitro . The most potent analogue inhibited cancer cells with an IC50 value of 0.035 μM with no apparent toxicity in different non-cancerous cells . It was suggested that the possible mechanism might be associated with inducing cancer cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
A study on similar compounds, n-(4-phenylthiazol-2-yl)cinnamamide derivatives, suggested that the possible mechanism might be associated with inducing cancer cell apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a primary amine with carbon disulfide and an alpha-halogenoketone . The biphenyl group is introduced via a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The phenylthio moiety is often added through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
化学反応の分析
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated reagents, palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazole derivatives
類似化合物との比較
Similar Compounds
N-(4-phenylthiazol-2-yl)benzamide: Shares the thiazole ring and phenyl group but lacks the biphenyl moiety.
N-(4-phenylthiazol-2-yl)cinnamamide: Similar structure but with a cinnamamide group instead of the biphenyl and phenylthio groups.
Uniqueness
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide is unique due to its combination of a thiazole ring, biphenyl group, and phenylthio moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2OS2/c27-23(15-16-28-21-9-5-2-6-10-21)26-24-25-22(17-29-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXWYIBJAOJRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)
![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)

![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
![7-[(4-fluorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2399340.png)


![4-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2399346.png)


![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2399349.png)

